![molecular formula C19H22N2OS B5800106 4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thioamide derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of various enzymes. It has been shown to bind to the active site of carbonic anhydrase and cholinesterase, thereby inhibiting their activity. Additionally, it has been suggested to inhibit the activity of urease by binding to the nickel ions present in the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide have been extensively studied. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may be attributed to its ability to inhibit various enzymes involved in these processes. Moreover, it has been suggested to exhibit neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying enzyme kinetics and inhibition. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods. Additionally, further studies could investigate the potential applications of this compound in the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer. Moreover, more research is needed to understand the mechanism of action and biochemical effects of this compound, which could lead to the development of more potent and selective inhibitors of various enzymes.
Métodos De Síntesis
Several methods have been proposed for the synthesis of 4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. The most common method involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylphenylthiourea in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and urease. Moreover, it has been suggested as a potential drug candidate for the treatment of Alzheimer's disease, glaucoma, and cancer.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-13-6-5-7-16(12-13)20-18(23)21-17(22)14-8-10-15(11-9-14)19(2,3)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHFIVOAYPTJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
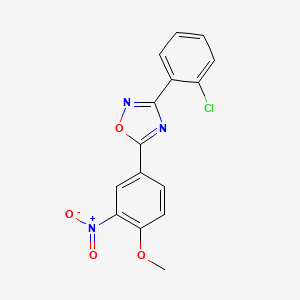
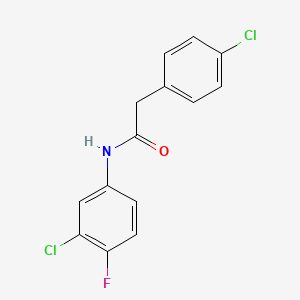
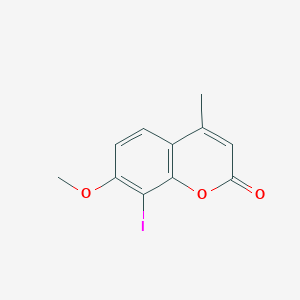

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
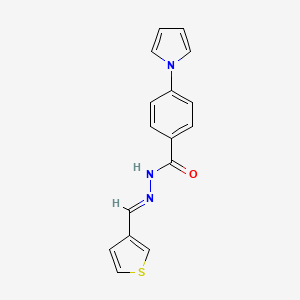
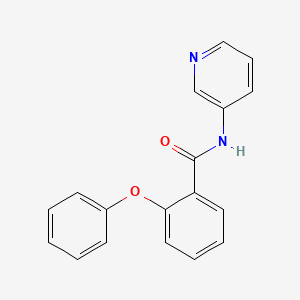
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)